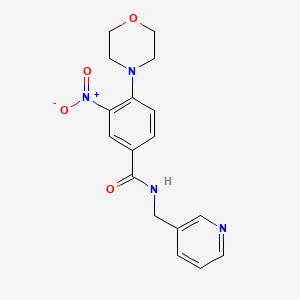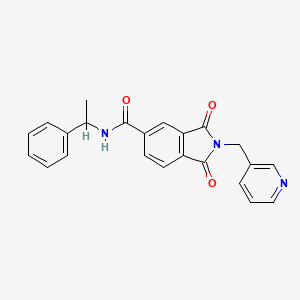![molecular formula C16H24ClNO3 B4409460 4-{3-[2-(allyloxy)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4409460.png)
4-{3-[2-(allyloxy)phenoxy]propyl}morpholine hydrochloride
描述
4-{3-[2-(allyloxy)phenoxy]propyl}morpholine hydrochloride, also known as A-967079, is a selective and potent TRPA1 antagonist. TRPA1 is a member of the transient receptor potential (TRP) family of ion channels, which are involved in a wide range of physiological processes, including pain perception, inflammation, and thermoregulation. A-967079 has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation.
作用机制
4-{3-[2-(allyloxy)phenoxy]propyl}morpholine hydrochloride acts as a selective and potent antagonist of TRPA1. TRPA1 is a member of the TRP family of ion channels, which are involved in a wide range of physiological processes, including pain perception, inflammation, and thermoregulation. TRPA1 is activated by a wide range of stimuli, including cold, heat, mechanical pressure, and chemical irritants. This compound blocks the activation of TRPA1 by these stimuli, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. It has also been shown to reduce the release of substance P, a neuropeptide involved in pain perception, in animal models of neuropathic pain. This compound has also been shown to reduce the activity of nociceptive neurons, which are involved in the transmission of pain signals.
实验室实验的优点和局限性
4-{3-[2-(allyloxy)phenoxy]propyl}morpholine hydrochloride has several advantages for lab experiments. It is a selective and potent TRPA1 antagonist, which makes it a useful tool for studying the role of TRPA1 in pain and inflammation. It has also been extensively studied in animal models of pain and inflammation, which makes it a useful tool for translating preclinical research into clinical applications.
One limitation of this compound is that it is not yet approved for clinical use in humans. This means that its safety and efficacy in humans are not yet fully understood. Another limitation is that it may have off-target effects on other ion channels, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 4-{3-[2-(allyloxy)phenoxy]propyl}morpholine hydrochloride. One direction is to further investigate its potential therapeutic applications in the treatment of pain and inflammation. This could involve further preclinical and clinical studies to better understand its safety and efficacy in humans.
Another direction is to investigate its potential applications in other areas, such as cancer and metabolic disorders. TRPA1 has been implicated in the development and progression of certain types of cancer, and this compound has been shown to have anti-cancer effects in animal models. TRPA1 has also been implicated in the regulation of glucose and lipid metabolism, and this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of metabolic disorders.
Overall, this compound is a promising compound with potential therapeutic applications in a wide range of conditions. Further research is needed to fully understand its safety and efficacy in humans, as well as its potential applications in other areas.
科学研究应用
4-{3-[2-(allyloxy)phenoxy]propyl}morpholine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. It has been shown to be effective in reducing pain and inflammation in animal models of neuropathic pain, inflammatory pain, and osteoarthritis. This compound has also been shown to be effective in reducing pain and inflammation in human clinical trials.
属性
IUPAC Name |
4-[3-(2-prop-2-enoxyphenoxy)propyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-2-11-19-15-6-3-4-7-16(15)20-12-5-8-17-9-13-18-14-10-17;/h2-4,6-7H,1,5,8-14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZMUHJFNLJBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1OCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{3-[2-(allyloxy)phenoxy]propyl}dimethylamine hydrochloride](/img/structure/B4409385.png)

![1-[4-(allyloxy)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4409395.png)
![1-(4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4409402.png)
![2-[(4-chlorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4409414.png)
![1-[2-(4-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4409421.png)
![1-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4409436.png)


![2-[(4-chlorophenyl)thio]-N-(4-methoxy-3-nitrophenyl)acetamide](/img/structure/B4409453.png)
![2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4409455.png)
![methyl 4-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B4409476.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B4409479.png)
![5-chloro-2-{2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy}benzaldehyde hydrochloride](/img/structure/B4409487.png)